2-Fluorothioacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoroethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FNS/c3-1-2(4)5/h1H2,(H2,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBURFVUAFMQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=S)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of the Fluoro Substitution:
Polyfluorination: Introduction of a second fluorine atom to create 2,2-difluorothioacetamide could significantly alter the compound's electronic properties and metabolic stability.
Halogen Substitution: Replacing the fluorine with other halogens (e.g., chlorine, bromine) would modulate lipophilicity and steric bulk, which could impact target binding and cell permeability.
Alterations to the Thioamide Group:
N-Substitution: Introducing alkyl or aryl substituents on the nitrogen atom of the thioamide (R-NH-C(S)-CH₂F) could influence metabolic stability and hydrogen bonding capabilities. This approach is common in drug design to fine-tune pharmacokinetic and pharmacodynamic properties.
Isosteric Replacement: The thioamide group could be replaced with other isosteres, such as an amide or a selenoamide, to investigate the importance of the sulfur atom for the observed biological activity.
Modification of the Acetamide Backbone:
Chain Homologation: Introducing additional methylene (B1212753) groups (e.g., 3-fluorothiopropionamide) would alter the spatial relationship between the fluoro and thioamide functionalities. SAR studies on thioacetamide-triazoles showed that isomeric propionamide systems retained activity, whereas introducing a methyl branch decreased it. wustl.edu
The design and synthesis of such analogs, followed by systematic in vitro screening, would be essential to build a comprehensive structure-activity relationship profile and to identify compounds with enhanced potency or a more desirable biological effect.
Theoretical and Computational Investigations of 2 Fluorothioacetamide
Quantum Chemical Calculations of Electronic Structure and Energetics
There is no published research applying Density Functional Theory (DFT) or high-accuracy ab initio methods to specifically calculate the electronic structure and energetics of 2-Fluorothioacetamide.
Density Functional Theory (DFT) Applications to this compound
No specific studies utilizing DFT to investigate this compound were found.
Ab Initio Methods for High-Accuracy Predictions
There are no available high-accuracy ab initio calculations reported for this compound.
Conformational Analysis and Molecular Dynamics Simulations of this compound
Detailed conformational analyses or molecular dynamics simulations for this compound have not been documented in the scientific literature.
Reaction Pathway Elucidation and Transition State Characterization for this compound Reactions
Computational studies elucidating reaction pathways and characterizing transition states for reactions involving this compound are not available.
Computational Studies on Intermolecular Interactions Involving this compound
There are no specific computational investigations into the intermolecular interactions of this compound.
Prediction of Spectroscopic Properties of this compound through Computational Models
No computational predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound have been published.
Biological Interactions and Mechanistic Insights of 2 Fluorothioacetamide
In Vitro Cellular and Molecular Mechanisms of Action
Apoptotic Pathway Activation in Cancer Cell Lines by Related Compounds (Mechanistic Aspects)
The induction of apoptosis, or programmed cell death, is a crucial strategy in cancer therapy. While direct studies on 2-Fluorothioacetamide are limited, research on related compounds provides insight into potential apoptotic mechanisms. Apoptosis is broadly governed by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov
The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand or TNF-α, to their corresponding receptors on the cell surface, leading to the activation of a caspase cascade. nih.govnih.gov The intrinsic pathway, on the other hand, is regulated by the BCL-2 family of proteins. nih.gov An imbalance between pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2) can lead to the permeabilization of the mitochondrial outer membrane (MOMP). nih.govnih.gov This event is a critical point of no return, as it allows the release of cytochrome c and other apoptogenic factors from the mitochondria into the cytosol. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, subsequently triggering the activation of executioner caspases like caspase-3, -6, and -7, leading to the dismantling of the cell. nih.gov
Studies on various small molecules in cancer cell lines have demonstrated the ability to modulate these pathways. For instance, some compounds can increase the expression of Bax while decreasing the expression of Bcl-2, thereby shifting the balance towards apoptosis. mdpi.comresearchgate.net This altered Bax/Bcl-2 ratio is a key indicator of the stimulation of the intrinsic apoptotic pathway. mdpi.com Furthermore, the activation of caspases, particularly caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis induction. mdpi.comresearchgate.netmdpi.com
Table 1: Key Proteins in Apoptotic Pathways
| Protein Family | Pro-Apoptotic Members | Anti-Apoptotic Members | Function |
| BCL-2 Family | Bax, Bak, Bid, PUMA, Bim | Bcl-2, Bcl-xL | Regulate mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov |
| Caspases | Caspase-3, -6, -7, -8, -9 | - | Executioner proteins that dismantle the cell. nih.gov |
| Death Receptors | FAS, TRAIL Receptors | - | Initiate the extrinsic apoptotic pathway upon ligand binding. nih.gov |
Cellular Response Pathways Modulated by this compound and its Analogs
Beyond direct apoptosis induction, this compound and its analogs can influence a variety of cellular response pathways that govern cell survival, proliferation, and stress response. These signaling pathways are complex and interconnected, and their modulation can ultimately determine a cell's fate. nih.gov
Key pro-survival signaling pathways that are often dysregulated in cancer include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.comnih.gov The PI3K/Akt pathway is a potent intracellular signaling system that promotes cell survival by inhibiting apoptosis. nih.gov Conversely, inhibition of this pathway can block cell survival and promote cell death. nih.gov The MAPK family, which includes kinases like ERK, JNK, and p38, is involved in responding to a wide array of extracellular stimuli and cellular stress, regulating processes from proliferation to apoptosis. nih.gov
Research on analogous compounds has shown that they can inhibit these pro-survival pathways. For example, withanolide metabolites have been demonstrated to decrease the activity of kinases within the PI3K/Akt and MAPK pathways, contributing to their anti-cancer effects. mdpi.com Such actions can alter the phosphorylation state of target molecules, thereby affecting gene expression and cellular function. nih.gov The modulation of these pathways can lead to cell cycle arrest, inhibition of proliferation, and ultimately, apoptosis. mdpi.com
Target Identification via Proteomic and Metabolomic Approaches (In Vitro)
To fully understand the mechanism of action of this compound, it is essential to identify its direct molecular targets within the cell. Proteomic and metabolomic approaches are powerful tools for achieving this in an unbiased, large-scale manner. nih.gov These "omics" technologies allow for the comprehensive analysis of proteins and small-molecule metabolites in a biological system, providing a snapshot of the cellular state in response to a compound. nih.govnih.gov
Proteomics can identify proteins whose expression levels or post-translational modifications change upon treatment with the compound. nih.gov This can reveal key signaling pathways and cellular processes that are affected. nih.gov Metabolomics complements this by measuring changes in the levels of endogenous metabolites, which can indicate alterations in metabolic pathways and cellular energy status. nih.govnih.gov For instance, an increase in metabolites like propionylcarnitine and glycine has been associated with apoptotic processes. nih.gov
By integrating data from both proteomics and metabolomics, researchers can construct a more complete picture of the compound's effects. nih.gov This integrated approach can highlight altered biological pathways, such as changes in carbohydrate metabolism or stress responses, and help to pinpoint specific protein targets or metabolic vulnerabilities induced by the compound. nih.gov These advanced analytical techniques, often relying on mass spectrometry platforms, are crucial for moving beyond generalized pathway effects to identifying specific molecular interactions. nih.gov
Enzymatic Biotransformation and Bioactivation Mechanisms of this compound
Identification of this compound as a Bioactivation Metabolite
This compound is recognized as a bioactivation metabolite of the parent compound, 2-fluoroacetamide. Bioactivation is a metabolic process where a relatively inert compound is converted into a more chemically reactive species. wikipedia.org This process is a key aspect of xenobiotic metabolism, the set of pathways that modify foreign compounds to facilitate their excretion. wikipedia.org While often a detoxification mechanism, bioactivation can sometimes lead to the formation of toxic intermediates. wikipedia.org
The metabolism of xenobiotics typically occurs in phases. Phase I reactions, often carried out by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the parent compound. wikipedia.org Phase II reactions then conjugate these modified compounds with polar molecules, such as glutathione (GSH), to increase water solubility and promote excretion. wikipedia.org The formation of reactive metabolites can occur during these phases, and these metabolites can potentially bind to cellular macromolecules like proteins. nih.gov
Enzymatic Pathways Leading to and from this compound
The enzymatic pathways involved in the metabolism of thioacetamide-containing compounds are complex and primarily involve oxidative enzymes. The biotransformation of a thioamide, such as 2-fluoroacetamide, to its corresponding thioacetamide (B46855) S-oxide and then potentially to other reactive species is a critical bioactivation step.
Key enzyme systems responsible for this type of metabolism include the Cytochrome P450 (CYP) superfamily and the Flavin-containing monooxygenases (FMOs). Studies on analogous compounds have implicated specific CYP isozymes, such as CYP1A2, CYP3A4, and CYP2C19, in their bioactivation. nih.gov These enzymes catalyze oxidative reactions that can lead to the formation of reactive intermediates. wikipedia.org
Once formed, this compound can be a substrate for further enzymatic reactions. Phase II conjugation enzymes, particularly glutathione S-transferases (GSTs), play a crucial role in detoxifying reactive electrophilic metabolites by conjugating them with glutathione. wikipedia.org This process forms a more polar, less toxic glutathione adduct that can be readily transported out of the cell and excreted. wikipedia.orgnih.gov The identification of such adducts in vitro serves as evidence for the formation of reactive intermediates during the metabolic process. nih.gov
Table 2: Key Enzyme Families in Xenobiotic Metabolism
| Enzyme Family | Phase | General Function |
| Cytochrome P450 (CYP) | Phase I | Catalyze oxidation, reduction, and hydrolysis reactions. wikipedia.org |
| Flavin-containing monooxygenases (FMO) | Phase I | Oxidize nucleophilic heteroatom-containing compounds. |
| Glutathione S-transferases (GST) | Phase II | Catalyze the conjugation of metabolites with glutathione. wikipedia.org |
Characterization of Enzymes Involved in this compound Metabolism
While direct metabolic studies on this compound are not extensively documented in publicly available research, the enzymatic pathways involved can be inferred from its structural parent, thioacetamide (TA). The metabolism of thioacetamide is known to be a critical factor in its biological activity, particularly its hepatotoxicity. This process is primarily oxidative and involves key enzyme families. nih.govnih.gov
The bioactivation of thioacetamide occurs via a two-step oxidation process. The initial oxidation is to its S-oxide (TASO), which is a reversible reaction. nih.govnih.gov This is followed by a further oxidation to the highly reactive S,S-dioxide (TASO₂). nih.govnih.gov This latter metabolite is a potent electrophile that can interact with cellular macromolecules.
Research has identified the cytochrome P450 (CYP) family of enzymes as central to this metabolic activation. Specifically, studies utilizing inhibitors have implicated CYP2E1 as a key enzyme in the oxidation of thioacetamide metabolites. nih.gov The toxicity of thioacetamide S-oxide (TASO) in isolated hepatocytes was found to be partially blocked by CYP2E1 inhibitors such as diallyl sulfide (B99878) and 4-methylpyrazole. nih.gov This suggests that CYP2E1 is responsible for the second oxidative step, converting TASO to the ultimate toxicant, TASO₂. The metabolic activation of other small organic molecules, such as 2-methylfuran, has also been shown to be primarily mediated by CYP2E1. nih.gov
Given the structural similarity, it is highly probable that the metabolism of this compound also involves S-oxidation catalyzed by cytochrome P450 enzymes, with CYP2E1 being a likely key player. The presence of the fluorine atom may influence the rate and regioselectivity of metabolism compared to the parent thioacetamide.
Structure-Activity Relationship Studies in In Vitro Biological Systems
Influence of Fluoro and Thioamide Functionalities on Biological Activity (In Vitro)
The biological activity of this compound is intrinsically linked to the presence and interplay of its two key functional groups: the fluorine atom and the thioamide moiety. Structure-activity relationship (SAR) studies on related compounds provide insights into how these functionalities contribute to in vitro effects.
Thioamide Functionality: The thioamide group is a critical determinant of biological activity. In the case of thioacetamide, this group is the site of the metabolic activation that leads to its toxic effects. nih.govnih.gov The conversion of the thioamide to its S-oxide and subsequently to the S,S-dioxide generates reactive species capable of covalent modification of cellular components. nih.gov SAR studies on a class of antibacterial agents, the thioacetamide-triazoles, have underscored the importance of the thioacetamide linker. While some modifications were tolerated, significant changes to this central part of the molecule could lead to a substantial decrease in antibacterial activity, indicating its crucial role in the compound's mode of action. wustl.edu
Fluoro Functionality: The introduction of a fluorine atom can profoundly modify a molecule's biological profile. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its acidity, basicity, and ability to form hydrogen bonds. This can affect drug-target interactions. In SAR studies of thioacetamide-triazoles, fluoro-substituted compounds were found to retain potent antibacterial activity, suggesting the fluoro-group was well-tolerated and did not disrupt the necessary interactions for efficacy. wustl.edu In other molecular contexts, the substitution pattern of fluorine has been shown to be important for activity. For example, a 2-fluoro-4-hydroxy substitution on an amine moiety in a series of benzofuranyl acetic acid amides was found to be permissive for antifungal activity against Fusarium oxysporum. nih.gov The strategic placement of fluorine can also be used to block metabolic pathways or to enhance the stability of a compound.
Design of this compound Analogs for Modulated In Vitro Bioactivity
The design of analogs of this compound for modulated in vitro bioactivity would involve systematic structural modifications to probe and optimize its biological effects. Based on SAR principles from related compound series, several strategies could be employed.
Applications of 2 Fluorothioacetamide in Chemical Research
2-Fluorothioacetamide as a Building Block in Complex Molecule Synthesis
The reactivity of the thioamide functional group makes this compound a useful synthon for constructing more elaborate molecular architectures. It is particularly noted for its role in forming heterocyclic systems.
This compound is a key reactant in the synthesis of thiazoles, a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles. Thiazole (B1198619) derivatives are of significant interest due to their presence in numerous biologically active compounds. The most common method for this transformation is the Hantzsch thiazole synthesis, a well-established condensation reaction between a thioamide and an α-halocarbonyl compound. nih.govmdpi.comderpharmachemica.com
In this reaction, this compound provides the N-C=S fragment of the resulting thiazole ring. The reaction proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the carbonyl-adjacent carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The use of this compound specifically introduces a fluoromethyl group at the 2-position of the thiazole core, a structural motif that can be valuable in medicinal chemistry for modulating the electronic and metabolic properties of a molecule. Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov
| Reaction | Reactant 1 | Reactant 2 | Product Structure | Significance |
| General Hantzsch Thiazole Synthesis | Thioamide (e.g., Thioacetamide) | α-Haloketone | 2,4-Disubstituted Thiazole | A fundamental and versatile method for synthesizing a wide range of thiazole derivatives. derpharmachemica.com |
| Specific Application | This compound | General α-Haloketone (R-CO-CH₂-X) | 2-(Fluoromethyl)-4-substituted-thiazole | Introduces a fluorinated methyl group at the C2 position, providing access to fluorinated heterocyclic scaffolds. |
While this compound is an effective building block for the synthesis of thiazole heterocycles, its application in the construction of more diverse and complex organic scaffolds is not widely documented in available scientific literature. Its primary role appears to be as a specialized synthon for introducing the 2-(fluoromethyl)thiazole moiety into larger molecules through foundational reactions like the Hantzsch synthesis.
Utilization of this compound in Chemical Biology Probes
The intrinsic properties of the thioamide group and the presence of a fluorine atom suggest the potential for this compound to be used in the creation of chemical probes for studying biological systems.
The thioamide functional group possesses distinct physicochemical properties compared to its amide analogue. Thioamides have a weaker carbon-sulfur double bond (C=S) and different electronic characteristics, including a lower oxidation potential. nih.gov These features can be exploited in probe design. Furthermore, thioamides can act as effective metal-binding pharmacophores (MBPs), showing an affinity for certain metal ions, such as the Zn(II) ion found in the active sites of metalloenzymes. rsc.org This suggests that molecules derived from this compound could potentially be developed as inhibitors or activity probes for such enzymes.
The fluorine atom offers a powerful analytical handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique with a wide chemical shift range and low biological background signal, making fluorine-containing molecules excellent candidates for in vitro and in vivo imaging and binding studies. A probe incorporating the this compound-derived moiety could therefore be monitored using ¹⁹F-NMR to report on its local environment or binding events. However, specific examples of this compound being used directly as a fluorescent quencher or in fully developed enzyme probes are not prominent in the literature.
The thioamide group is generally more reactive towards both electrophiles and nucleophiles than the corresponding amide group. nih.gov This enhanced reactivity could theoretically be leveraged for covalent protein modification and labeling. A strategy could involve incorporating a this compound-derived structure into a larger molecule designed to target a specific protein. The thioamide could then react with a nearby nucleophilic amino acid residue (such as cysteine or lysine) to form a stable covalent bond. The fluorine atom would again serve as a useful reporter tag for confirming labeling efficiency and studying the modified protein via ¹⁹F-NMR. Despite this chemical potential, specific, well-established protocols using this compound for protein labeling are not currently described in the reviewed literature.
Analytical Methodologies for this compound
The detection, quantification, and structural confirmation of this compound rely on standard analytical chemistry techniques. The choice of method depends on the sample matrix and the analytical goal, such as purity assessment, reaction monitoring, or trace analysis.
Chromatographic methods are central to the analysis of small organic molecules like this compound. cdc.gov
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating the compound from impurities or other reactants. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). bsu.edu.eglatamjpharm.org Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, as the thioamide C=S bond provides a chromophore that absorbs UV light. nih.gov
Gas Chromatography (GC): GC is suitable for analyzing volatile compounds. This compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on its mass-to-charge ratio and fragmentation pattern. cdc.gov
Spectroscopic methods are indispensable for structural elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. ¹H NMR would confirm the presence and environment of the protons, ¹³C NMR would identify the carbon skeleton (with the thioamide carbon appearing significantly downfield, around 200-210 ppm), and ¹⁹F NMR would provide a clear signal for the fluorine atom, confirming its presence and purity. nih.gov
| Analytical Method | Abbreviation | Purpose | Key Information Provided |
| High-Performance Liquid Chromatography | HPLC | Purity assessment, quantification, separation from mixtures. | Retention time, peak area (for concentration). latamjpharm.org |
| Gas Chromatography | GC | Purity assessment, separation of volatile components. | Retention time, peak area. cdc.gov |
| Mass Spectrometry (often with GC) | GC-MS | Molecular weight determination and structural identification. | Mass-to-charge ratio (m/z) and fragmentation pattern. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Unambiguous structure elucidation and confirmation. | Chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei. |
Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)
The structural elucidation and confirmation of this compound would rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR would reveal the chemical environment of the protons, while ¹³C NMR would provide information about the carbon skeleton. ¹⁹F NMR would be particularly crucial for confirming the presence and electronic environment of the fluorine atom, and ¹⁵N NMR could offer insights into the nitrogen atom of the thioamide group. The coupling patterns and chemical shifts observed in these spectra would be invaluable for confirming the compound's identity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. longdom.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary thioamide, the C=S (thiocarbonyl) stretching, and the C-F stretching vibrations. The precise frequencies of these bands can provide clues about the molecular structure and bonding. wisc.edu
Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. wisc.edu The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural information by revealing how the molecule breaks apart under ionization.
Hypothetical Spectroscopic Data for this compound:
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Signals corresponding to the CH₂ and NH₂ protons, with splitting patterns indicating their proximity to the fluorine atom. |
| ¹³C NMR | Resonances for the fluorinated methylene (B1212753) carbon (CH₂F) and the thiocarbonyl carbon (C=S). |
| ¹⁹F NMR | A characteristic signal confirming the presence of the fluorine atom, with coupling to the adjacent protons. |
| IR Spectroscopy | Absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=S stretching (around 1200-1050 cm⁻¹), and C-F stretching (around 1100-1000 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak at the calculated molecular weight of this compound, along with characteristic fragment ions. |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating and purifying chemical compounds. bioanalysis-zone.com For a polar compound like this compound, several methods could be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating components of a mixture. bsu.edu.egnih.gov For this compound, a reversed-phase HPLC method would likely be effective, using a nonpolar stationary phase and a polar mobile phase. The choice of detector, such as a UV-Vis detector, would depend on the compound's chromophoric properties.
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, gas chromatography could be used for its separation. researchgate.net A polar capillary column would likely be required to achieve good separation. Mass spectrometry is often coupled with GC (GC-MS) to provide both separation and identification of the compound. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reactions and assessing the purity of a compound. bsu.edu.eg For this compound, a suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase would be selected to achieve separation from any impurities or starting materials.
Derivatization Applications of this compound
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. academicjournals.org
Derivatization for Enhanced Analytical Detectability
While no specific derivatization methods for this compound are documented, general strategies for enhancing the detectability of thioamides and fluoro-organic compounds could be applied. For instance, the thioamide group could potentially be reacted with a fluorescent labeling agent to allow for highly sensitive detection by fluorescence spectroscopy.
This compound as a Derivatizing Agent for Other Compounds
The reactivity of the thioamide group in this compound suggests its potential use as a derivatizing agent for other molecules. For example, it could react with electrophilic centers in other compounds, thereby introducing a fluorine atom and a thioamide group. This could be useful for introducing a ¹⁹F NMR-active label or for modifying the chromatographic behavior of the target analyte. However, specific applications of this compound as a derivatizing agent have not been reported in the available literature.
Future Research Directions for 2 Fluorothioacetamide
Development of Sustainable Synthetic Methodologies
Specific sustainable or "green" synthetic methodologies for 2-Fluorothioacetamide have not been detailed in the existing literature. However, future research would likely focus on adapting established green chemistry principles to its synthesis. mdpi.com General strategies for making thioamides more sustainable include the use of elemental sulfur as a benign sulfur source, employing water as a solvent, and developing one-pot, multi-component reactions to reduce waste and energy consumption. mdpi.comchemistryviews.org
Potential sustainable approaches for the synthesis of this compound could include:
Mechanochemical Synthesis: Utilizing liquid-assisted grinding with reagents like Lawesson's reagent could offer a solvent-minimized route from a corresponding 2-fluoroacetamide precursor. rsc.org
Biocatalysis: The use of enzymes, or whole-cell systems, presents a highly sustainable path for producing fluorinated compounds. almacgroup.comnih.govresearchgate.net Research could explore engineered enzymes capable of fluorination or thioamidation on a suitable substrate. For example, studies have shown the successful biocatalytic synthesis of other fluorinated molecules like 2-fluoro-3-hydroxypropionic acid using engineered E. coli. nih.govresearchgate.net
Flow Chemistry: Continuous flow processes can offer safer handling of potentially hazardous reagents and better control over reaction conditions, which is particularly relevant for organofluorine chemistry. organic-chemistry.org This methodology has been successfully applied to the synthesis of various thioamides, suggesting its potential applicability.
Advanced Computational Modeling for Predictive Reactivity and Biological Impact
There are no specific computational studies, such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations, published for this compound. Future research in this area would be crucial for understanding its fundamental properties.
Density Functional Theory (DFT) Modeling: DFT calculations would be employed to predict the molecular structure, electronic properties, and reactivity of this compound. researchgate.net Such studies could elucidate bond energies, atomic charges, and molecular electrostatic potential maps, which are essential for predicting how the molecule might interact with biological targets. researchgate.netresearchgate.net For instance, DFT has been used to study the activation process of related fluorinated thio-compounds like piperazine-1-thiocarbothioyl fluoride (B91410) in polymerization reactions. chemrxiv.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations could model the behavior of this compound in biological environments, such as in aqueous solution or near a protein active site. uni-stuttgart.demdpi.com These simulations provide insights into the compound's conformational flexibility, solvation, and potential binding modes with biomolecules, helping to predict its biological impact. nih.govbiorxiv.org This approach is foundational for designing molecules with specific biological functions.
A general framework for these computational studies is presented in the table below, outlining the types of data that would be generated.
| Computational Method | Predicted Properties for this compound | Purpose |
| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure, Bond Dissociation Energies, Reaction Pathways, Spectroscopic Signatures (IR, NMR) | Predict chemical reactivity, stability, and sites of metabolism. optibrium.comnih.gov |
| Molecular Dynamics (MD) | Conformational Dynamics, Solvation Free Energy, Binding Affinity to Targets, Diffusion in Membranes | Simulate behavior in biological systems and predict interactions with proteins or nucleic acids. |
Exploration of Novel Biochemical Targets and Pathways (In Vitro)
No in vitro studies detailing the biochemical targets or pathway interactions of this compound are currently available. Research in this area would involve screening the compound against various enzymes and cell lines to identify its biological activity.
Given the presence of the fluorine atom, a common strategy in drug design, initial investigations would likely target enzymes where fluoro-analogs have previously shown activity. For example, fluorinated compounds like fluoroalanine have been studied as inhibitors of pyridoxal 5′-phosphate dependent enzymes, such as O-acetylserine sulfhydrylase. nih.gov Other research has focused on the defluorination of organofluorine compounds by dehalogenase enzymes, which could be a relevant pathway for its metabolism. osti.govnih.gov
A prospective research plan would involve:
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly those involved in metabolic pathways where amide or thioamide groups are recognized.
Cell-Based Assays: Evaluating the effect of the compound on various cell lines to identify any cytotoxic or other phenotypic effects.
Mechanism of Action Studies: Once a biological effect is observed, further studies would be needed to pinpoint the specific molecular target and elucidate the mechanism of interaction.
Integration into Advanced Materials Science and Catalyst Development
The integration of this compound into materials science and catalysis is a completely unexplored area. Research would hypothetically focus on using it as a monomer for polymerization or as a ligand in catalysis. Organofluorine compounds are valued in materials science for the unique properties they impart, such as thermal stability and hydrophobicity. researchgate.netmdpi.comnih.gov
Polymer Science: Thioamides are known to be incorporated into polymers. Recent work has shown the synthesis of functional polythioamides using thiocarbonyl fluoride as a key reagent. chemrxiv.orgresearchgate.netnih.gov Future work could investigate whether this compound can be used as a monomer or a modifying agent to create novel fluorinated polythioamides with unique thermal or chemical properties.
Catalyst Development: The sulfur and nitrogen atoms in the thioamide group offer potential coordination sites for metal centers. Fluorinated ligands can tune the electronic properties of a metal catalyst. Research could explore the synthesis of metal complexes with this compound as a ligand for applications in various catalytic reactions. mdpi.com The combination of sulfur and fluorine chemistry is a rich area for developing novel reagents and catalysts. sioc.ac.cn
Q & A
Q. Example Data Contradiction Table :
| Observation | Animal Study | Human Case |
|---|---|---|
| Convulsions | Absent | Present (1 case) |
| Cardiac Arrhythmias | Not reported | Present (2 cases) |
| Primary Cause of Death | Respiratory failure | Multiorgan dysfunction |
Advanced: What experimental design principles ensure reproducibility in fluorothioacetamide metabolic studies?
Methodological Answer:
- Standardized Protocols :
- In Vivo vs. In Vitro Models :
- Data Reporting : Include raw datasets, instrument parameters, and statistical codes in supplementary materials .
Advanced: How can storage conditions be optimized to prevent this compound degradation?
Methodological Answer:
- Stability Testing :
- Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels.
- Monitor purity via HPLC every 24 hours for 7 days.
- Optimal Conditions :
Advanced: What methodologies are effective for identifying reactive intermediates in fluorothioacetamide metabolism?
Methodological Answer:
- Trapping Experiments :
- Incubate fluorothioacetamide with liver microsomes and trapping agents (e.g., glutathione or cyanide) to stabilize electrophilic intermediates.
- Advanced Spectroscopic Techniques :
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Detect adducts (e.g., glutathione conjugates).
- Electron Paramagnetic Resonance (EPR) : Identify free radical species.
- Computational Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
